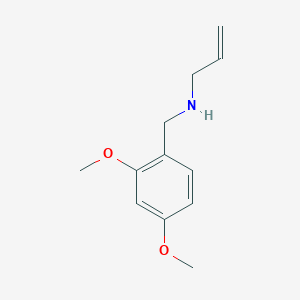

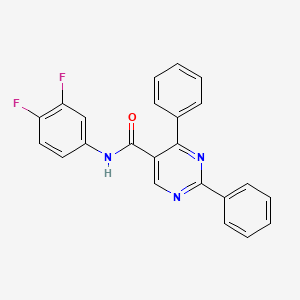

![molecular formula C24H18BrN3 B2609589 3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-57-7](/img/structure/B2609589.png)

3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the pyrazoloquinoline family. It is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. This compound has gained attention due to its unique structure and its ability to interact with various biological targets.

Scientific Research Applications

Molecular and Supramolecular Structures

Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit a range of biological activities. A study by Kumara et al. (2016) focused on the molecular and supramolecular structures of hydrazone derivatives, revealing their antimicrobial and antiviral properties. This suggests the potential of these compounds in developing new therapeutics targeting infectious diseases. The study highlights the importance of structural analysis in understanding the biological functions of these compounds (Kumara et al., 2016).

Synthesis and Chemical Properties

Another aspect of research concentrates on the synthesis of pyrazolo[4,3-c]quinoline derivatives. Ren (2005) described a straightforward method for constructing these compounds, emphasizing their accessibility and potential for large-scale production. This research opens avenues for the development of new compounds with significant applications in medicinal chemistry and other fields (Ren, 2005).

Optical and Electronic Applications

The optical absorption measurements and quantum-chemical simulations conducted by Koścień et al. (2003) on pyrazolo[4,3-c]quinoline derivatives indicate their suitability for applications in optoelectronic devices. This research suggests that modifications to the molecular structure could significantly impact the absorption spectra, highlighting the versatility of these compounds in developing new materials for electronic applications (Koścień et al., 2003).

Antimicrobial and Antitumor Evaluation

The synthesis and evaluation of bioactive pyrazoles, as discussed by Hamama et al. (2012), underline the antibacterial and antitumor potential of pyrazolo[4,3-c]quinoline derivatives. This research provides a foundation for further investigations into their use as therapeutic agents against various types of cancers and infections (Hamama et al., 2012).

Dimensionality of Supramolecular Aggregation

Portilla et al. (2005) explored how substitution affects the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, demonstrating the impact of molecular modifications on the physical properties of these compounds. Such research is crucial for the design of materials with specific properties for advanced technological applications (Portilla et al., 2005).

properties

IUPAC Name |

3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN3/c1-15-3-10-19(11-4-15)28-24-20-13-16(2)5-12-22(20)26-14-21(24)23(27-28)17-6-8-18(25)9-7-17/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOBQDUJFKMMDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2609506.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2609509.png)

![N-(4-iodophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2609513.png)

![6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2609516.png)

![Methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2609519.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2609523.png)

![4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2609528.png)